molecular formula C21H31NO6 B4041319 2,6-Dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid

2,6-Dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid

Cat. No.: B4041319
M. Wt: 393.5 g/mol
InChI Key: IIVSGEXQHABSCQ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid is a complex organic compound with a unique structure that combines morpholine, phenoxy, and oxalic acid moieties

Scientific Research Applications

2,6-Dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine typically involves multiple steps, starting with the preparation of the morpholine ring, followed by the introduction of the phenoxy and propyl groups. The final step involves the formation of the oxalic acid salt. Common reagents used in these reactions include alkyl halides, phenols, and oxalic acid. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Shares the morpholine ring but lacks the phenoxy and oxalic acid groups.

    4-Methyl-2-prop-2-enylphenol: Contains the phenoxy group but lacks the morpholine and oxalic acid components.

    Oxalic Acid: A simple dicarboxylic acid without the morpholine or phenoxy groups.

Uniqueness

2,6-Dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2.C2H2O4/c1-5-7-18-12-15(2)8-9-19(18)21-11-6-10-20-13-16(3)22-17(4)14-20;3-1(4)2(5)6/h5,8-9,12,16-17H,1,6-7,10-11,13-14H2,2-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVSGEXQHABSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCOC2=C(C=C(C=C2)C)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid
Reactant of Route 2
2,6-Dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid
Reactant of Route 3
2,6-Dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid
Reactant of Route 4
2,6-Dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid
Reactant of Route 5
2,6-Dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid
Reactant of Route 6
2,6-Dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.